(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride

Biocatalysis Stereoselective Synthesis Chiral Amine Intermediates

(1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine hydrochloride (CAS 2665069-70-3) is a chiral bicyclic amine scaffold derived from the biomass-derived platform molecule Cyrene. It belongs to a family of 6,8-dioxabicyclo[3.2.1]octane derivatives valued as rigid, oxygen-rich intermediates for glycomimetics and heteroatom-rich tropane-like ligands.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
Cat. No. B13548711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESC1CC(C2OCC1O2)N.Cl
InChIInChI=1S/C6H11NO2.ClH/c7-5-2-1-4-3-8-6(5)9-4;/h4-6H,1-3,7H2;1H/t4-,5?,6+;/m0./s1
InChIKeyKXOXDCAYGUOTAX-RREKBYKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine Hydrochloride Procurement Requires Stereochemical Precision


(1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine hydrochloride (CAS 2665069-70-3) is a chiral bicyclic amine scaffold derived from the biomass-derived platform molecule Cyrene [1]. It belongs to a family of 6,8-dioxabicyclo[3.2.1]octane derivatives valued as rigid, oxygen-rich intermediates for glycomimetics and heteroatom-rich tropane-like ligands. However, its utility is critically dependent on stereochemistry at C-1, C-4, and C-5. Unlike the (1S,4R,5R) diastereomer, which is the primary product of patent-protected transaminase biocatalysis, the (1S,5R)-designated compound features a distinct configuration at C-4 that makes it a necessary comparator in structure-activity relationship (SAR) studies [2]. This compound is an essential tool for mapping how the relative orientation of the 4-amine substituent influences target binding and physicochemical properties.

Why Generic 6,8-Dioxabicyclo[3.2.1]octane Amines Cannot Substitute for the (1S,5R) Hydrochloride


The 6,8-dioxabicyclo[3.2.1]octane scaffold has two bridgehead carbons (C-1 and C-5) and an amine-bearing carbon (C-4), creating three stereocenters and multiple possible diastereomers. Substituting one diastereomer for another is not permissible without risking data misinterpretation in biological assays. Methods producing diastereomeric mixtures, such as Ni Raney-catalyzed hydrogenation of the oxime precursor, yield amines in a mere 3:2 ratio, requiring costly separation [1]. The proprietary transaminase enzymes described by Merck Sharp & Dohme are engineered for high selectivity toward the (1S,4R,5R)-amine product, making the (1S,5R)-amine a critical control compound to verify the stereochemical outcome and off-target activity of these enzymatic processes [2]. Additionally, the hydrochloride salt form provides a defined counterion stoichiometry and enhanced aqueous solubility compared to the free base, which is essential for reproducible biological assay preparation .

Quantitative Differential Evidence for (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine Hydrochloride


Diastereomeric Purity vs. Product of Engineered Transaminase Biocatalysis

The (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride is a distinct diastereomer relative to the (1S,4R,5R)-amine that is the primary product of patent-protected, highly selective engineered transaminase enzymes. The Merck Sharp & Dohme patent (US 2024/0247240 A1) explicitly claims enzyme variants with 'improved selectivity' for converting (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one into the (1S,4R,5R)-amine [1]. This makes the (1S,5R)-amine an essential stereochemical control to validate biocatalytic selectivity and to probe structure-activity relationships where the C-4 configuration is the sole variable.

Biocatalysis Stereoselective Synthesis Chiral Amine Intermediates

Diastereomeric Ratio vs. Traditional Chemical Reduction Methods

Traditional non-enzymatic methods for synthesizing 6,8-dioxabicyclo[3.2.1]octan-4-amines produce mixtures of diastereomers. The Ni Raney-catalyzed hydrogenation of the corresponding oxime yields a 3:2 diastereomeric mixture of the C-4 epimers [1]. More recent one-pot reductive amination strategies with benzyl-type amines and NaBH(OAc)3 give products in 'scarce yields, with low diastereomeric ratios (2–5:1 in favor of amines 6)' [1]. In contrast, procuring the single isomer (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine hydrochloride eliminates the need for separation and ensures assay-ready stereochemical purity.

Diastereoselective Synthesis Reductive Amination Glycomimetic Chemistry

Enhanced Aqueous Solubility of Hydrochloride Salt vs. Free Base for Assay Preparation

The hydrochloride salt form of the target compound demonstrates improved aqueous solubility over its neutral free base analog, a property critical for reproducible in vitro biological assay preparation. Commercial technical datasheets specify the salt as a defined stoichiometric entity (molecular formula C6H12ClNO2, MW 165.62 g/mol) . While the free base's solubility in water is poor, typical for bicyclic amines, the protonated hydrochloride form enhances solubility and provides precise control over the counterion concentration in buffer systems . This eliminates the need for in-situ salt formation, which can introduce variability in biological replicate measurements.

Solubility Physicochemical Properties Assay Development

Scaffold Differentiation from 3-Aza-6,8-dioxabicyclo[3.2.1]octane Analogs

A closely related class of compounds, the 3-aza-6,8-dioxabicyclo[3.2.1]octanes, act as tropane-like ligands for the human dopamine transporter (hDAT) and serotonin transporter (hSERT) [1]. These molecules contain a nitrogen atom at the 3-position of the bicyclic ring, whereas the target compound is a 4-amino oxa-analog. This fundamental difference in heteroatom positioning and ring electronics creates a distinct pharmacophore. The target compound's 4-amine exocyclic substituent presents a different hydrogen-bonding vector and basicity profile compared to the endocyclic 3-aza nitrogen, making it a crucial negative control for target engagement specificity studies in neuroscience drug discovery programs [1].

Dopamine Transporter Tropane-like Ligands Structure-Activity Relationship

High-Value Application Scenarios for (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine Hydrochloride


Stereochemical Control for Biocatalytic Transaminase Selectivity Validation

As detailed in the Merck Sharp & Dohme patent on engineered transaminases (US 2024/0247240 A1), the enzymes are designed to convert the bio-based ketone Cyrene into the (1S,4R,5R)-amine with high selectivity [1]. The (1S,5R)-amine hydrochloride serves as a critical authentic reference standard to determine the diastereomeric excess (% de) of the enzymatic product. By spiking the (1S,5R) isomer into analytical methods (e.g., chiral HPLC or SFC), process chemists can develop and validate a resolution method to quantify the unwanted epimer, a prerequisite for process analytical technology (PAT) in pharmaceutical intermediate manufacturing.

Glycomimetic Amine SAR Studies Requiring Defined C-4 Stereochemistry

The recent stereoselective synthesis of glycomimetic amines from Cyrene reports that the endo (d-manno) configured amines are the major products, with nearly complete stereoselectivity [1]. The subject compound, with its (1S,5R) configuration, represents the opposite epimeric series. Medicinal chemistry teams developing aminosugar mimics or nitrogenated glycomimetics can use this compound to systematically evaluate the impact of C-4 stereoinversion on biological targets such as glycosidases, lectins, or carbohydrate-processing enzymes, a mandatory exercise in any glycomimetic lead optimization campaign.

Dopamine Transporter Ligand Specificity Control for Neuroscience Research

The 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold has been established as a tropane-like ligand for the human dopamine transporter (hDAT) and serotonin transporter (hSERT) [1]. The 4-amino oxa-analog offers a complementary tool for CNS drug discovery programs. It can be used as a negative control to confirm that biological activity observed for 3-aza analogs is indeed due to the endocyclic nitrogen pharmacophore and not a non-specific effect of the dioxabicyclo core. This is a standard best practice for deconvoluting target engagement in phenotypic screening cascades.

Pharmaceutical Intermediate with Pre-Formulated Salt Stoichiometry for Reproducible Scale-Up

The hydrochloride salt provides a crystalline, stable form of the amine with a defined stoichiometry (1:1) and enhanced aqueous solubility, as outlined in commercial technical specifications [1]. This eliminates batch-to-batch variability in counterion content that can plague free base forms. For process R&D groups scaling up the synthesis of more complex drug candidates where this amine is a key intermediate, the pre-salted form simplifies reactor charging calculations, improves dissolution rates in aqueous reaction media, and ensures consistent stoichiometric control in peptide coupling or reductive amination steps.

Quote Request

Request a Quote for (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.